2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine
Overview
Description
2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which combines a naphthalene moiety with a triazole ring, makes it an interesting subject for research and development.
Mechanism of Action
Target of Action
It’s known that the nitrogen atoms (n1 and n2) of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of this compound involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in changes at the molecular level, which can influence the function of the target enzyme or receptor.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been found to produce anti-che activity by inhibiting both ache and buche activities , suggesting that this compound may also affect cholinergic signaling pathways.
Pharmacokinetics
The compound was synthesized with an excellent yield and high regioselectivity via the copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac) , which suggests that it may have good bioavailability.
Result of Action
Similar 1,2,3-triazole derivatives have been evaluated for their antifungal, antioxidant, and antitubercular activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine. For instance, the reaction condition (heating) can overcome the activation barrier . Furthermore, the compound exhibits excellent thermal stability , indicating that it may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high yield and regioselectivity. The reaction involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile . The reaction is carried out under mild conditions, often at room temperature, and in the presence of a copper catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of readily available starting materials and the mild reaction conditions make this compound a viable candidate for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in materials science, particularly in the development of new polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1,2,3-triazole-benzimidazole and 1,2,3-triazole-carbazole share structural similarities with 2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine.
Naphthalene Derivatives: Compounds like naphthalene-1-amine and naphthalene-2-amine also share the naphthalene moiety.
Uniqueness
The uniqueness of this compound lies in its combination of the naphthalene and triazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-naphthalen-1-ylbenzotriazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-12-8-9-14-15(10-12)19-20(18-14)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWUQOUHMKTFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265267 | |
Record name | 2-(1-Naphthalenyl)-2H-benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-99-2 | |
Record name | 2-(1-Naphthalenyl)-2H-benzotriazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293737-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Naphthalenyl)-2H-benzotriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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